molecular formula C15H13FN4O B5504706 2-Fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol

2-Fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B5504706
M. Wt: 284.29 g/mol
InChI Key: AUGBRZKAGGNDRA-UHFFFAOYSA-N
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Description

2-Fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol is a synthetic organic compound that features a phenol group substituted with a fluoro group and a phenyl-(1,2,4-triazol-4-ylamino)methyl group

Scientific Research Applications

2-Fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can depend on their specific biological activity. For example, some triazole derivatives are known to inhibit certain enzymes, which can lead to their antifungal or anticancer effects .

Future Directions

The development of new 1,2,4-triazole derivatives with improved biological activities is a current area of research . This includes the design and synthesis of new compounds, as well as the investigation of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol typically involves multi-step organic reactions. One common route starts with the preparation of the 1,2,4-triazole derivative, which is then coupled with a phenol derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the fluoro group could yield a variety of substituted phenols.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol
  • 2-Fluoro-6-[phenyl-(1,2,3-triazol-4-ylamino)methyl]phenol
  • 2-Fluoro-6-[phenyl-(1,2,4-triazol-3-ylamino)methyl]phenol

Uniqueness

2-Fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the specific positioning of the fluoro and triazole groups, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c16-13-8-4-7-12(15(13)21)14(11-5-2-1-3-6-11)19-20-9-17-18-10-20/h1-10,14,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGBRZKAGGNDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)F)O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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